molecular formula C10H14N4O B2689148 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclobutyl)methanone CAS No. 2320923-20-2

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclobutyl)methanone

Cat. No.: B2689148
CAS No.: 2320923-20-2
M. Wt: 206.249
InChI Key: RCJJXDWMJWNDFE-UHFFFAOYSA-N
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Description

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclobutyl)methanone is a useful research compound. Its molecular formula is C10H14N4O and its molecular weight is 206.249. The purity is usually 95%.
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Scientific Research Applications

Catalytic Activity

A notable application of compounds related to (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclobutyl)methanone is their use as catalysts. Specifically, a triazolylmethanol ligand, which is structurally similar, was synthesized and found to effectively catalyze the Huisgen 1,3-dipolar cycloaddition. This catalyst demonstrated low loadings and short reaction times at room temperature, proving efficient for such reactions (Ozcubukcu et al., 2009).

Synthesis of Peptide Derivatives

Another application is in the synthesis of peptidotriazoles on solid phases. This involves the copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides, a method that integrates 1,2,3-triazoles into peptide backbones or side chains. The process is compatible with solid-phase peptide synthesis, demonstrating the compound's utility in creating diverse peptide derivatives (Tornøe et al., 2002).

Synthesis of Variously Substituted Derivatives

In another study, Michael addition followed by intramolecular nucleophilic substitution was employed to synthesize cyclobutene-annelated pyrimidinones. This method highlights the utility of similar compounds in creating various substituted derivatives through complex chemical reactions (Dalai et al., 2006).

Antibacterial and Anticonvulsant Evaluation

The synthesis of novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles and their evaluation for antibacterial, antifungal, and anticonvulsant activities is another research application. These compounds showed moderate antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans. Certain derivatives exhibited excellent anticonvulsant activity, demonstrating the potential pharmaceutical applications of related compounds (Rajasekaran et al., 2006).

Drug Discovery and Preclinical Profiling

In the realm of drug discovery, these compounds have been utilized in the synthesis of novel P2X7 antagonists. A specific study described the development of a dipolar cycloaddition reaction to access triazolopyridines, leading to the discovery and preclinical profiling of a clinical candidate for treating mood disorders (Chrovian et al., 2018).

Mechanism of Action

Properties

IUPAC Name

cyclobutyl-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c15-10(8-2-1-3-8)13-6-9(7-13)14-11-4-5-12-14/h4-5,8-9H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJJXDWMJWNDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.